

"discovery and synthesis of TLR7 agonist 11"

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Compound of Interest

Compound Name: TLR7 agonist 11

Cat. No.: B15140623

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An In-depth Technical Guide to the Discovery and Synthesis of a Potent TLR7 Agonist

Disclaimer: The specific entity "**TLR7 agonist 11**" was not definitively identified in the public domain. This guide therefore focuses on a representative potent TLR7 agonist of the imidazo[4,5-c]quinoline class, typified by structures and data analogous to potent derivatives reported in recent literature.[1][2]

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[3][4] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust antiviral and antitumor immune response.[5] Small molecule agonists of TLR7, particularly those based on the imidazo[4,5-c]quinoline scaffold, have been the subject of intense research for their therapeutic potential as vaccine adjuvants and immunomodulatory agents in oncology.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent, representative imidazoquinoline-based TLR7 agonist.

Representative Chemical Structure

The core structure of the representative TLR7 agonist is based on the 1H-imidazo[4,5-c]quinoline ring system. Potency is often enhanced by substitution at the N1 position, typically with a benzyl group bearing further hydrophobic appendages.



(A representative structure similar to potent compounds described in the literature is shown below. This is a generalized structure and not a specific depiction of an "agonist 11".)

Caption: Generalized synthetic pathway for a potent imidazo[4,5-c]quinoline TLR7 agonist.

Experimental Protocols

The biological activity of TLR7 agonists is characterized through a series of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

TLR7 Reporter Assay

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway in a cell-based system.

Objective: To determine the half-maximal effective concentration (EC50) of the agonist for TLR7 activation.

Materials:

- HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ hTLR7 cells).
- Test compounds (TLR7 agonists).
- Positive control (e.g., R848).
- QUANTI-Blue™ solution.
- 96-well plates.
- CO2 incubator (37°C, 5% CO2).
- Spectrophotometer (620-655 nm).

Procedure:

Seed HEK-Blue[™] hTLR7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.



- Prepare serial dilutions of the test compounds and the positive control.
- Add the diluted compounds to the respective wells and incubate for 24 hours.
- Add QUANTI-Blue[™] solution to each well.
- Incubate for 1-3 hours at 37°C.
- Measure the absorbance at 620-655 nm.
- Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Cytokine Induction Assay in Human PBMCs

This assay measures the induction of key cytokines, such as TNF- α and IFN- α , from human peripheral blood mononuclear cells (PBMCs) upon stimulation with the TLR7 agonist.

Objective: To quantify the potency of the agonist in inducing a pro-inflammatory cytokine response.

Materials:

- Human PBMCs isolated from healthy donor blood.
- RPMI 1640 medium supplemented with 10% FBS.
- Test compounds.
- Positive control (e.g., R848).
- 96-well plates.
- CO2 incubator (37°C, 5% CO2).
- ELISA kits for human TNF- α and IFN- α .

Procedure:



- Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
- Add serial dilutions of the test compounds and the positive control.
- Incubate the plates for 24 hours.
- Collect the cell culture supernatants.
- Quantify the concentration of TNF- α and IFN- α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
- Determine the EC50 values for cytokine induction.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, providing an in vitro model for absorption.

Objective: To evaluate the membrane permeability of the TLR7 agonist.

Materials:

- PAMPA plate (e.g., a 96-well microplate with a lipid-infused filter).
- Phosphate-buffered saline (PBS), pH 7.4.
- · Test compounds.
- UV-Vis spectrophotometer.

Procedure:

- Prepare a solution of the test compound in PBS.
- Add the compound solution to the donor wells of the PAMPA plate.
- Add fresh PBS to the acceptor wells.
- Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.



- Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis spectrophotometer.
- · Calculate the permeability coefficient (Pe).

Quantitative Data Summary

The following tables summarize representative quantitative data for potent imidazoquinoline-based TLR7 agonists from published studies.

Table 1: In Vitro TLR7 Agonist Activity

Compound	hTLR7 EC50 (nM)	mTLR7 EC50 (nM)	hTLR8 EC50 (nM)
Representative Agonist	7	5	>5000
R848 (Control)	~50	~30	~1000

Table 2: Cytokine Induction in Human PBMCs

Compound	IFN-α EC50 (nM)	TNF-α EC50 (nM)
Representative Agonist	Low nanomolar	Low nanomolar
R848 (Control)	Nanomolar	Nanomolar

Table 3: Permeability Data

Compound	PAMPA Permeability (Pe, 10^-6 cm/s)
Representative Agonist	High

Signaling Pathway and Experimental Workflow TLR7 Signaling Pathway

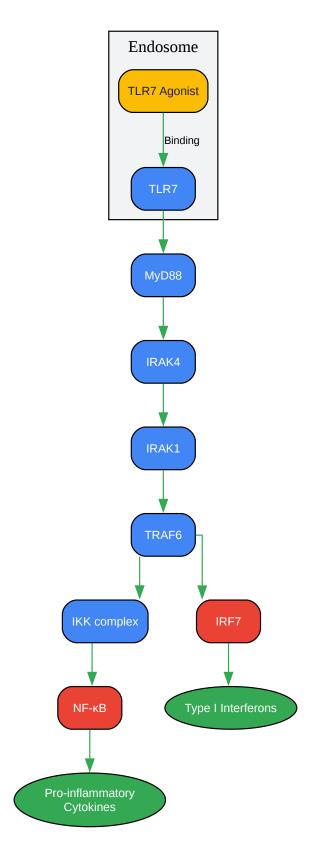


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Upon binding of an agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7, leading to the expression of pro-inflammatory cytokines and type I interferons.





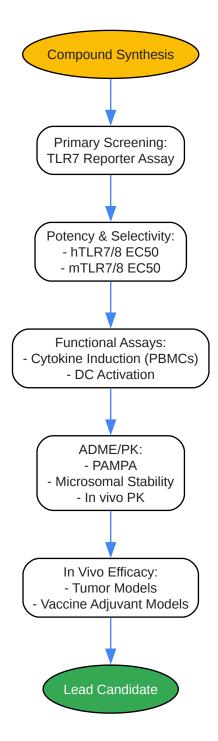
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Caption: TLR7-mediated MyD88-dependent signaling pathway.



Experimental Workflow for TLR7 Agonist Evaluation

The evaluation of a novel TLR7 agonist typically follows a structured workflow, from initial screening to in-depth characterization.



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References

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